molecular formula C₇H₁₆N₂O B1663857 n-(5-Aminopentyl)acetamide CAS No. 32343-73-0

n-(5-Aminopentyl)acetamide

Cat. No. B1663857
CAS RN: 32343-73-0
M. Wt: 144.21 g/mol
InChI Key: RMOIHHAKNOFHOE-UHFFFAOYSA-N
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Description

“N-(5-Aminopentyl)acetamide” is the acetylated form of the polyamine cadaverine . It is also known as “N-Acetylcadaverine” and has a molecular weight of 144.22 . It is a promising biochemical marker for cancer and many other pathophysiological conditions .


Synthesis Analysis

The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine . Cadaverine is a linear molecule that terminates at both ends with an amine functional group .


Molecular Structure Analysis

The molecular formula of “N-(5-Aminopentyl)acetamide” is C7H16N2O . The InChI code is 1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10) .


Chemical Reactions Analysis

“N-(5-Aminopentyl)acetamide” is the acetylated form of the polyamine cadaverine. Monoacylation of symmetrical diamine is achieved when the primary α,ω-diamines are diluted in ethyl acetate.


Physical And Chemical Properties Analysis

“N-(5-Aminopentyl)acetamide” appears as a liquid . It is colorless to light yellow . The compound is soluble in DMSO .

Scientific Research Applications

Biochemical Marker for Pathophysiological Conditions

N-(5-Aminopentyl)acetamide: is a promising biochemical marker for cancer and many other pathophysiological conditions . Its detection and quantification in biological samples can provide insights into the diagnosis and progression of various diseases.

Safety and Hazards

“N-(5-Aminopentyl)acetamide” is toxic and causes severe skin burns and eye damage . It is very toxic if swallowed and may cause serious damage to health by prolonged exposure . It may also pose a risk of impaired fertility and harm to unborn children .

properties

IUPAC Name

N-(5-aminopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOIHHAKNOFHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186068
Record name Monoacetylcadaverine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

n-(5-Aminopentyl)acetamide

CAS RN

32343-73-0
Record name Acetylcadaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32343-73-0
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Record name Monoacetylcadaverine
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Record name Monoacetylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-Aminopentyl)acetamide
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Record name N-Acetylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10 mM Tris-HCl (pH 7.8), 0.1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.25 mM acetyl CoA, 5 mM cadaverine, enzyme solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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